PP242 is a synthetic small molecule classified as an adenosine triphosphate (ATP)-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [ [, ] ] It acts upon both mTOR complexes, mTORC1 and mTORC2, differentiating it from first-generation inhibitors like rapamycin, which primarily target mTORC1. [ [, , ] ] This dual inhibitory action makes PP242 a valuable tool in scientific research for studying the distinct roles of mTORC1 and mTORC2 in various cellular processes and disease models. [ [, ] ]
Molecular Structure Analysis
While a detailed analysis of PP242's molecular structure is not explicitly provided in the papers, its chemical name, 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol, provides insights into its core structural components. [ [] ] It suggests the presence of an indole ring system, a pyrazolo[3,4-d]pyrimidine moiety, and various substituents, including amino and isopropyl groups. Further investigations focusing on its structural properties, including spectroscopic data and three-dimensional conformations, would be beneficial for a complete understanding of its molecular interactions.
Mechanism of Action
Cancer Research
Investigating the role of mTOR in tumorigenesis and cancer progression: PP242 has been extensively used to investigate the therapeutic potential of targeting the mTOR pathway in various cancer types, including leukemia, lymphoma, glioblastoma, colorectal carcinoma, ovarian cancer, bladder cancer, and gastric cancer. [ [, , , , , , , , , , , , , , , , , , , , , , , ] ] Studies have explored its efficacy as a single agent and in combination with other therapies like chemotherapy, radiotherapy, and targeted therapies.
Identifying biomarkers for response to mTOR inhibitors: Research has focused on utilizing PP242 to pinpoint genetic and molecular markers that can predict sensitivity or resistance to mTOR inhibitors, such as mutations in KRAS and PIK3CA. [ [, , , , , , , , , , , , , , , , , , , , , , ] ] These studies are crucial for personalizing cancer treatment and optimizing therapeutic outcomes.
Elucidating the interplay between mTOR signaling and other cellular pathways: PP242 has been instrumental in dissecting the intricate crosstalk between mTOR and other signaling cascades like PI3K/AKT, MAPK, and NOTCH, providing a deeper understanding of tumor cell behavior and therapeutic vulnerabilities. [ [, , , , , , , , , , , , , , , , , , , , , ] ]
Applications
Investigating the role of mTOR in non-cancerous diseases: PP242 has been employed to study mTOR signaling in other diseases, including polycystic kidney disease. [ [] ]
Cellular Biology Research: PP242 is employed to study fundamental cellular processes like autophagy and mitophagy. [ [, , , , ] ] Its ability to induce these processes makes it valuable for understanding their role in cell survival, death, and responses to stress.
Related Compounds
Rapamycin
Everolimus (RAD001)
Relevance: Everolimus, similar to rapamycin, serves as a comparator to PP242 in several studies, highlighting the advantages of dual mTORC1/2 inhibition over selective mTORC1 targeting [ [], [] ]. While both compounds target mTORC1, PP242 exhibits a broader inhibitory effect by also targeting mTORC2. This difference in target specificity contributes to the enhanced potency of PP242 in suppressing tumor growth and progression compared to everolimus in various preclinical models.
INK128
Relevance: INK128 shares a similar mechanism of action with PP242 as both compounds are ATP-competitive inhibitors of mTOR kinase, effectively targeting both mTORC1 and mTORC2 [ [], [] ]. This dual inhibition differentiates them from rapamycin and its analogs, which primarily target mTORC1. The shared inhibitory profile of INK128 and PP242 on mTORC1/2 makes them valuable tools for investigating the biological functions of mTORC2 and exploring their therapeutic potential in various diseases, including cancer.
AZD8805
Relevance: AZD8805, like PP242, functions as an ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes [ [] ]. This shared mechanism of action differentiates them from rapamycin and its analogs, which mainly target mTORC1. The dual inhibition of mTORC1/2 by AZD8805 and PP242 makes them valuable tools for investigating the biological functions of mTORC2 and exploring their therapeutic potential in various diseases, including cancer.
Torin1
Relevance: Torin1, similar to PP242, acts as an ATP-competitive inhibitor of mTOR kinase, effectively targeting both mTORC1 and mTORC2 complexes [ [] ]. This dual inhibition differentiates them from rapamycin and its analogs, which primarily target mTORC1. The shared inhibitory profile of Torin1 and PP242 on mTORC1/2 makes them valuable tools for investigating the biological functions of mTORC2 and exploring their therapeutic potential in various diseases, including cancer.
NVP-BEZ235
Relevance: NVP-BEZ235 is investigated alongside PP242 as a potential therapeutic agent for cancer treatment [ [], [], [] ]. While both compounds inhibit mTOR, NVP-BEZ235 exhibits a broader inhibitory profile by also targeting PI3K, a key upstream regulator of mTOR. This difference in target specificity may lead to distinct efficacy and safety profiles for the two compounds. Research suggests that NVP-BEZ235, similar to PP242, can suppress tumor growth and progression, but further studies are needed to determine their optimal therapeutic applications.
Daunorubicin (DNR)
Relevance: Daunorubicin is investigated in combination with PP242 for potential synergistic anti-leukemia effects [ [] ]. While PP242 targets mTOR signaling, DNR directly disrupts DNA replication and repair mechanisms. The combination of these distinct mechanisms shows synergistic cytotoxicity in leukemia cells, highlighting the potential of combining PP242 with conventional chemotherapy agents like DNR for improved therapeutic outcomes.
ABT-263
Relevance: ABT-263 is investigated in combination with PP242 for potential synergistic effects in leukemia treatment [ [] ]. While PP242 primarily affects cell growth and survival through mTOR inhibition, ABT-263 specifically targets the apoptotic pathway. The combination of these compounds demonstrated enhanced apoptosis in leukemia cells, suggesting a potential therapeutic advantage in targeting both cell survival and apoptotic pathways.
LY294002
Relevance: LY294002 is explored alongside PP242 as a potential strategy for enhancing apoptosis in cancer cells [ [] ]. Both compounds ultimately impact the AKT/mTOR pathway, although through different mechanisms. LY294002 inhibits PI3K upstream, indirectly affecting AKT and mTOR, while PP242 directly targets mTOR kinase. Combining LY294002 with PP242 demonstrated enhanced apoptosis in some cancer cells, suggesting potential for synergistic effects by targeting multiple points within the PI3K/AKT/mTOR pathway.
Metformin
Relevance: Metformin is investigated in combination with PP242 as a potential strategy to enhance anti-cancer effects in colorectal cancer [ [] ]. Metformin indirectly inhibits mTORC1 through AMPK activation, while PP242 directly targets mTOR kinase, inhibiting both mTORC1 and mTORC2. The combination of these compounds showed enhanced growth inhibition and apoptosis in colorectal cancer cells, suggesting potential for synergistic effects by targeting the mTOR pathway through distinct mechanisms.
Suberoylanilide Hydroxamic Acid (SAHA)
Relevance: SAHA is investigated in combination with PP242 for potential synergistic anti-tumor effects in ovarian cancer [ [] ]. While PP242 primarily affects the PI3K/AKT/mTOR pathway, SAHA targets histone deacetylases, influencing gene expression and epigenetic regulation. The combination of these compounds demonstrated synergistic growth inhibition, apoptosis, and autophagy in ovarian cancer cells, suggesting potential therapeutic advantages in targeting these distinct cellular processes.
Imatinib (IM)
Relevance: Imatinib is investigated in combination with PP242 for potential synergistic anti-leukemia effects in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) [ [] ]. While imatinib targets the BCR-Abl tyrosine kinase, PP242 inhibits mTOR signaling. Combining these compounds demonstrated synergistic inhibition of leukemia cell proliferation and enhanced apoptosis, suggesting a potential therapeutic advantage in targeting both BCR-Abl and mTOR signaling pathways in Ph+ ALL.
Cetuximab
Relevance: Cetuximab is investigated in combination with PP242 for potential synergistic anti-tumor effects in colorectal cancer, particularly in tumors harboring wild-type KRAS [ [], [] ]. While cetuximab targets EGFR and its downstream signaling, PP242 inhibits the mTOR pathway. Combining these compounds demonstrated synergistic growth inhibition and reduced tumor progression in preclinical models of colorectal cancer, suggesting a potential therapeutic advantage in simultaneously targeting EGFR and mTOR signaling pathways in this cancer type.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-04691502 is pI3K/mTOR Kinase Inhibitor PF-04691502 is an agent targeting the phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PF-04691502 has been used in trials studying the treatment of Cancer, Breast Neoplasms, Early Breast Cancer (Phase 2), and Advanced Breast Cancer (Phase 1b). PI3K/mTOR Kinase Inhibitor PF-04691502 is an agent targeting the phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor PF-04691502 inhibits both PI3K and mTOR kinases, which may result in apoptosis and growth inhibition of cancer cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K.
PKI-402 is a dual inhibitor of PI3K and mammalian target of rapamycin (mTOR; IC50s = 1.4, 9.2, and 1.7 nM for PI3Kα, PI3Kγ, and mTOR, respectively). It reduces proliferation of MDA-MB-361 and PC3 cancer cells (IC50s = 8 and 21 nM, respectively) and inhibits phosphorylation of Akt in MDA-MB-361 cells (IC50 = 5 nM). PKI-402 (25, 50, and 100 mg/kg) reduces intratumor phosphorylation of Akt and tumor growth in an MDA-MB-361 mouse xenograft model. It also inhibits tumor growth in U87MG glioma and A549 lung cancer mouse xenograft models in a dose-dependent manner. PKI-402 is a selective, reversible, ATP-competitive, equipotent inhibitor of class I phosphatidylinositol 3-kinases (PI3K), including PI3K-alpha mutants, and mammalian target of rapamycin (mTOR; IC versus PI3K-alpha = 2 nmol/L). PKI-402 inhibited growth of human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissue and suppressed phosphorylation of PI3K and mTOR effector proteins (e.g., Akt at T308) at concentrations that matched those that inhibited cell growth.
PHT-427 is an inhibitor of the serine/threonine kinases Akt and phosphoinositide-dependent protein kinase-1 (PDPK1) with Ki values of 2.7 and 5.2 μM, respectively, that selectively binds to the pleckstrin homology binding domain of both kinases. PHT-427 (10 µM) inhibits PDPK1 and Akt autophosphorylation in BxPC-3 prostate cancer cells. In vivo, PHT-427 (125-250 mg/kg) reduces tumor growth in BxPC-3, Panc-1, MiaPaCa-2, PC3, SK-OV-3, A549, and MCF-7 xenograft mouse models, with up to 80% reduction in growth for those containing PIK3CA mutations. PHT-427 (200 mg/kg) also enhances the antitumor effect of paclitaxel in an MCF-7 breast cancer xenograft mouse model. PHT-427 is an AKT inhibitor that inhibits AKT and PDPK1 at low micromolar concentrations in numerous cancer cell lines and exhibits good oral anti-tumor activity in mouse xenograft models. PHT-427 reduces the phosphorylation of AKT and PDPK1. Following the administration of a single oral dose of PHT-427 to mice bearing BxPC-3 human pancreatic tumor xenografts, PHT-427 inhibited the phosphorylation of both Akt and PDPK1 as well as downstream targets maximally at 8–12 h after administration corresponding to its peak plasma concentration, with PDPK1 inhibition extending to 24 hr.
PX-316 is a AKT inhibior. PX-316, when administered intraperitoneally to mice at 150 mg/kg, inhibits Akt activation in HT-29 human tumor xenografts up to 78% at 10 h with recovery to 34% at 48 h. PX-316 has antitumor activity against early human MCF-7 breast cancer and HT-29 colon cancer xenografts in mice. PX-316 formulated in 20% hydroxypropyl-beta-cyclodextrin for intravenous administration is well tolerated in mice and rats with no hemolysis and no hematological toxicity. Thus, PX-316 is the lead compound of a new class of potential agents that inhibit Akt survival signaling.
Resminostat is an enamide resulting from the formal condensation of the carboxy group of (2E)-3-[1-({4-[(dimethylamino)methyl]phenyl}sulfonyl)-1H-pyrrol-3-yl]prop-2-enoic acid with the amino group of hydroxylamine. It is an orally bioavailable inhibitor of histone deacetylases with potential antineoplastic activity. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is a member of benzenes, a sulfonamide, a member of pyrroles, a tertiary amino compound, a hydroxamic acid and an enamide. Resminostat has been used in trials studying the treatment of Sezary Syndrome, Mycosis fungoides, Hodgkin's Lymphoma, Hepatocellular Carcinoma, and Lymphoma, T-Cell, Cutaneous, among others. Resminostat is an orally bioavailable inhibitor of histone deacetylases (HDACs) with potential antineoplastic activity. Resminostat binds to and inhibits HDACs leading to an accumulation of highly acetylated histones. This may result in an induction of chromatin remodeling, inhibition of the transcription of tumor suppressor genes, inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor types, are a class of enzymes that deacetylate chromatin histone proteins.
Ridaforolimus is a semisynthetic derivative that is sirolimus in which the hydroxy group attached to the cyclohexyl moiety has been converted to the corresponding dimethylphosphinate. It has a role as an antineoplastic agent and a mTOR inhibitor. It is a semisynthetic derivative, a phosphinic ester, a macrolide lactam and a cyclic acetal. It is functionally related to a member of sirolimus.
Allosteric Akt inhibitor. Interferes with PIP3 binding to Akt's PH domain. Additionally facilitates Akt ubiquitination. Displays anticancer activity in vitro and in vivo. Akt activation requires binding of its pleckstrin homology domain (PHD) to membrane-associated phosphatidylinositol-3,4,5-trisphosphate (PIP3) or phosphatidylinositol-3,4-bisphosphate (PIP2). Increased Akt activity, e.g., through a gain-of-function mutation in the PHD of Akt1, is pivotal to many types of cancer. Activated Akt may be regulated by various events, including ubiquitination-mediated deactivation. SC-66 is an allosteric inhibitor of Akt that facilitates both ubiquitination and deactivation of Akt. At 4 μg/ml, SC-66 inhibits Akt activity in HEK293T cells and in HEK293 cells stably expressing Akt with the gain-of-function pleckstrin homology domain mutation, promoting cell death. In nude mice inoculated with HEK293T cells, SC-66 (15 mg/kg) suppresses tumor growth. SC66 is a novel and potent AKT inhibitor, which reduced cell viability in a dose- and time-dependent manner, inhibited colony formation and induced apoptosis in HCC cells. SC66 treatment led to a reduction in total and phospho-AKT levels. SC66 significantly potentiated the effects of both conventional chemotherapeutic and targeted agents, doxorubicin and everolimus, respectively. In vivo, SC66 inhibited tumor growth of Hep3B cells in xenograft models, with a similar mechanism observed in the in vitro model. SC66 had antitumor effects on HCC cells.
5-(4-amino-1-propan-2-yl-3-pyrazolo[3,4-d]pyrimidinyl)-1,3-benzoxazol-2-amine is a benzoxazole. Sapanisertib has been used in trials studying the treatment of HCC, Solid Tumor, Gliosarcoma, Liver Cancer, and Glioblastoma, among others. Sapanisertib is an orally bioavailable inhibitor of raptor-mTOR (TOR complex 1 or TORC1) and rictor-mTOR (TOR complex 2 or TORC2) with potential antineoplastic activity. Sapanisertib binds to and inhibits both TORC1 and TORC2 complexes of mTOR, which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. TORC1 and 2 are upregulated in some tumors and play an important role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.